N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide
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Overview
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the cyclization of substituted chalcones with hydrazine hydrate and acetic anhydride under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalytic systems to enhance yield and efficiency. Techniques such as solvent-free microwave irradiation and the use of specific catalysts like fly-ash: PTS can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
Biologically, N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has shown significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), indicating its potential as a therapeutic agent.
Industry
Industrially, this compound can be used as a corrosion inhibitor for metals in acidic environments. Its ability to protect mild steel in HCl solutions makes it valuable for industrial applications.
Mechanism of Action
The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit BRAF, a protein kinase involved in cell growth and proliferation. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines: These compounds share structural similarities and are used in the synthesis of various heterocyclic systems.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: This compound has similar functional groups and is used in pharmaceutical research.
Uniqueness
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide stands out due to its unique combination of a pyrrolidinone ring, a thiadiazole ring, and a methoxybenzamide moiety. This structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H22N4O3S/c1-13-7-8-17(9-14(13)2)26-12-16(11-19(26)27)21-24-25-22(30-21)23-20(28)15-5-4-6-18(10-15)29-3/h4-10,16H,11-12H2,1-3H3,(H,23,25,28) |
InChI Key |
IOMYQCAYKWBQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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